![molecular formula C21H29N5O4S B2384524 N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 1251552-68-7](/img/structure/B2384524.png)
N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C21H29N5O4S and its molecular weight is 447.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds related to N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide often focuses on their synthesis, including innovative approaches to assembling complex molecules with potential biological activity. For instance, studies on sulfenylation of pyrroles and indoles have developed methods for introducing methylthio groups into these heterocycles, which are essential for synthesizing compounds with similar structures and potentially related biological activities (Gilow et al., 1991).
Biological Activity
Compounds bearing resemblance to the queried chemical structure have been investigated for various biological activities. For example, derivatives of isoquinoline have shown potent topoisomerase I-targeting activity and cytotoxicity against cancer cells, suggesting that similar compounds could serve as leads for anticancer drug development (Ruchelman et al., 2004). Another study on ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and their derivatives, including those with structural motifs akin to the compound , evaluated their antiviral activity, highlighting the potential for these molecules in antiviral drug discovery (Ivashchenko et al., 2014).
Fluorescence and Spectral Properties
The spectral and fluorescence properties of compounds structurally related to N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide have been a subject of investigation for their potential applications in bioimaging and as fluorescent markers. A study on the spectral properties of new 7H-benzo[de]pyrazolo[5, 1-a]isoquinolin-7-ones revealed bright fluorescence in various matrices, indicating their utility in biomedical applications (Galunov et al., 2003).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-24(2)19(17-8-6-11-25(17)3)14-22-20(27)21(28)23-16-10-9-15-7-5-12-26(18(15)13-16)31(4,29)30/h6,8-11,13,19H,5,7,12,14H2,1-4H3,(H,22,27)(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGGIJFCCMQYOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide |
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